Cas no 36293-01-3 (2-chloro-N-(1S)-1-phenylethylacetamide)

2-Chloro-N-[(1S)-1-phenylethyl]acetamide is a chiral acetamide derivative featuring a chloroacetyl group and a stereogenic center at the (S)-1-phenylethyl moiety. This compound is of interest in synthetic organic chemistry, particularly in the development of enantioselective intermediates for pharmaceuticals and agrochemicals. The presence of the reactive chloroacetyl group allows for further functionalization, while the chiral (S)-phenylethylamine backbone enhances its utility in asymmetric synthesis. Its well-defined stereochemistry makes it valuable for studies in stereoselective reactions and catalyst design. The compound is typically handled under controlled conditions due to its potential reactivity. Suitable for research applications requiring high-purity chiral building blocks.
2-chloro-N-(1S)-1-phenylethylacetamide structure
36293-01-3 structure
Product Name:2-chloro-N-(1S)-1-phenylethylacetamide
CAS No:36293-01-3
MF:C10H12ClNO
MW:197.661381721497
MDL:MFCD09755968
CID:296198
PubChem ID:1810267
Update Time:2025-10-30

2-chloro-N-(1S)-1-phenylethylacetamide Chemical and Physical Properties

Names and Identifiers

    • Acetamide,2-chloro-N-[(1S)-1-phenylethyl]-
    • 2-chloro-N-[(1S)-1-phenylethyl]acetamide
    • 2-Chloro-N-[(S)-methylbenzyl]ethanamide
    • Acetamide,2-chloro-N-(1-phenylethyl)-, (S)-
    • N-[(S)-1-Phenylethyl]chloroacetamide
    • SCHEMBL2938094
    • 36293-01-3
    • EN300-26283713
    • CBDivE_001371
    • DTXSID70365234
    • 2-chloro-n-((1S)-1-phenylethyl)acetamide
    • (S)-2-Chloro-N-(1-phenylethyl)acetamide
    • Z1562138590
    • AKOS003239121
    • AKOS017391732
    • 2-chloro-N-(1S)-1-phenylethylacetamide
    • MDL: MFCD09755968
    • Inchi: 1S/C10H12ClNO/c1-8(12-10(13)7-11)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,13)/t8-/m0/s1
    • InChI Key: NCGMICUPYDDHPQ-QMMMGPOBSA-N
    • SMILES: ClCC(N[C@@H](C)C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 197.06086
  • Monoisotopic Mass: 197.0607417g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 166
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 29.1Ų

Experimental Properties

  • PSA: 29.1

2-chloro-N-(1S)-1-phenylethylacetamide Pricemore >>

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Additional information on 2-chloro-N-(1S)-1-phenylethylacetamide

Compound CAS No. 36293-01-3: 2-Chloro-N-(1S)-1-phenylethylacetamide

Compound CAS No. 36293-01-3, also known as 2-chloro-N-(1S)-1-phenylethylacetamide, is a highly specialized organic compound with significant applications in the field of pharmaceutical chemistry and chemical synthesis. This compound has garnered attention due to its unique structural properties and potential biological activities. Recent studies have highlighted its role in drug discovery and development, particularly in the design of bioactive molecules with tailored pharmacokinetic profiles.

The molecular structure of 2-chloro-N-(1S)-1-phenylethylacetamide consists of a chlorinated acetamide group attached to a chiral phenethylamine moiety. The presence of the chlorine atom at the second position of the acetamide group introduces electronic effects that can influence the compound's reactivity and interactions with biological systems. The (1S) configuration of the phenethylamine group adds stereochemical complexity, which is crucial for its potential enantioselective interactions in biological environments.

Recent advancements in synthetic methodologies have enabled more efficient and scalable production of compound CAS No. 36293-01-3. Researchers have explored various routes, including asymmetric catalysis and enantioselective synthesis, to optimize the production process while maintaining high enantiomeric excess. These developments have significantly enhanced the feasibility of incorporating this compound into large-scale pharmaceutical applications.

From a pharmacological perspective, 2-chloro-N-(1S)-1-phenylethylacetamide has demonstrated promising bioactivity in preclinical studies. Its ability to modulate specific biological targets, such as enzyme activity or receptor binding, has made it a valuable tool in drug discovery programs targeting various therapeutic areas. For instance, recent research has explored its potential as an inhibitor of key enzymes involved in metabolic disorders and neurodegenerative diseases.

The stereochemistry of the compound plays a pivotal role in its biological activity. The (1S) configuration ensures selective binding to specific receptors or enzymes, which is critical for achieving desired therapeutic effects while minimizing off-target interactions. This aspect has been thoroughly investigated in recent studies, emphasizing the importance of chirality in drug design.

In terms of applications, compound CAS No. 36293-01-3 is widely used as an intermediate in the synthesis of more complex bioactive molecules. Its versatility allows chemists to modify other functional groups while retaining its core structural features, making it a valuable building block in medicinal chemistry.

Moreover, recent advancements in computational chemistry have provided deeper insights into the molecular interactions of 2-chloro-N-(1S)-1-phenylethylacetamide. Molecular docking studies and quantum mechanical calculations have revealed detailed information about its binding modes and energy profiles, further enhancing our understanding of its biological activity.

In conclusion, compound CAS No. 36293-01-3 stands as a testament to the ongoing progress in chemical synthesis and drug discovery. Its unique structural features, combined with cutting-edge research findings, position it as a key player in the development of innovative therapeutic agents. As research continues to unfold, this compound is expected to contribute significantly to advancements in medicinal chemistry and related fields.

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